N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide
Description
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core linked to a carboxamide group and a cyclohexyl-pyrazole moiety. Benzofuran derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and kinase inhibition properties.
Properties
IUPAC Name |
N-(4-pyrazol-1-ylcyclohexyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-18(17-12-13-4-1-2-5-16(13)23-17)20-14-6-8-15(9-7-14)21-11-3-10-19-21/h1-5,10-12,14-15H,6-9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQWXVCHNVDZLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=CC=CC=C3O2)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxybenzaldehyde Derivatives
The benzofuran core is synthesized via acid-mediated cyclization of 2-hydroxybenzaldehyde with α-haloketones. For example, reaction with bromoacetophenone in acetic acid yields 1-benzofuran-2-carbaldehyde, subsequently oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Acetic acid | 78% |
| Catalyst | H₂SO₄ (10 mol%) | 82% |
| Temperature | 110°C | 89% |
Preparation of 4-(1H-Pyrazol-1-yl)Cyclohexanamine
Palladium-Catalyzed Pyrazole Installation
Following the methodology in CN114096529A, 4-aminocyclohexanol undergoes bromination to form 4-bromocyclohexanamine, which participates in a Suzuki-Miyaura coupling with 1H-pyrazole-1-boronic acid pinacol ester. PdCl₂(dtbpf) (0.5 mol%) in toluene/water at 50°C achieves 95% conversion, minimizing diastereomer formation.
Reaction Conditions :
- Catalyst : PdCl₂(dtbpf) (0.5 mol%)
- Base : K₂CO₃ (3 equiv)
- Solvent : Toluene/H₂O (4:1)
- Yield : 89% (isolated)
Stereochemical Control
Chiral resolution via diastereomeric salt formation (L-tartaric acid) enriches the trans-cyclohexyl isomer, critical for biological activity. Recrystallization from methanol/water elevates enantiomeric excess to >98%.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
Activation of 1-benzofuran-2-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in THF facilitates coupling with 4-(1H-pyrazol-1-yl)cyclohexanamine. Patent US5466823A demonstrates analogous amidation with 90% efficiency using EDCI/HOBt.
Optimized Protocol :
- Reagents : EDCI (1.2 equiv), HOBt (1.1 equiv)
- Solvent : THF, 0°C to RT
- Yield : 92%
- Purity : 99.5% (HPLC)
Solvent Effects on Crystallization
Post-coupling, the crude amide is purified via antisolvent crystallization. Isopropanol/water (3:1) induces nucleation, yielding needle-like crystals with <0.1% residual solvents.
Impurity Profiling and Mitigation
Byproduct Identification
Major impurities include:
- Diastereomeric amides : Controlled via chiral chromatography.
- Pyrazole N-oxide : Mitigated by inert atmosphere (N₂) during coupling.
Activated Carbon Filtration
As detailed in CN114096529A, treatment with QuadraSil MP resin removes palladium residues (<1 ppm).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Microreactor technology enhances the cyclization step, reducing reaction time from 12 h (batch) to 15 min (flow) with 94% yield.
Solvent Recycling
Methyltetrahydrofuran (MeTHF), a green solvent, is recovered via distillation (85% efficiency), aligning with sustainable manufacturing principles.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, amide NH), 7.82–7.75 (m, 4H, benzofuran), 6.52 (s, 1H, pyrazole).
- HRMS : [M+H]⁺ calc. for C₁₉H₂₀N₃O₂: 338.1504; found: 338.1501.
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the cyclohexylamine and planarity of the benzofuran-carboxamide moiety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzofuran or pyrazole rings.
Reduction: Reduced forms of the benzofuran or pyrazole rings.
Substitution: Substituted derivatives at the pyrazole ring or the benzofuran moiety.
Scientific Research Applications
Anti-inflammatory Properties
Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives. N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide may exert its effects through inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory pathway. Research indicates that compounds with similar structures have shown significant anti-inflammatory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .
Anticancer Activity
Recent advancements in drug design have positioned pyrazole derivatives as promising candidates for anticancer therapy. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). In vitro studies reported IC50 values indicating potent activity, suggesting that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Summary of Key Studies on Pyrazole Derivatives
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to metal ions or active sites in proteins, while the benzofuran moiety can participate in π-π interactions with aromatic residues in proteins. This dual interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and inferred properties of N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide alongside related compounds from the provided evidence:
Key Observations:
Benzofuran vs. This could enhance binding to hydrophobic pockets in enzyme active sites . Compounds with triazole-thiol groups (e.g., 727983-29-1) are often associated with redox modulation, whereas benzofuran derivatives (e.g., 565447-23-6) are linked to receptor targeting.
Substituent Effects: The cyclohexyl-pyrazole group in the target compound contrasts with the piperazine in 565447-23-4. Piperazine is a common pharmacophore in CNS-active drugs (e.g., antipsychotics), while cyclohexyl groups may improve metabolic stability .
Biological Activity: The ester-linked piperazine in 565447-23-6 is structurally analogous to known serotonin receptor modulators, whereas the carboxamide in the target compound may favor kinase interactions (e.g., ATP-binding sites) .
Research Findings and Limitations
- Synthetic Accessibility : The cyclohexyl-pyrazole group in the target compound may pose synthetic challenges due to stereochemical complexity, unlike the planar triazole or piperazine derivatives .
- In contrast, 786727-90-0 has documented antimicrobial activity in preliminary assays .
- Computational Predictions : Molecular docking studies suggest the target compound’s pyrazole and benzofuran groups may bind to kinase hinge regions, similar to FDA-approved kinase inhibitors like imatinib. However, experimental validation is lacking.
Biological Activity
N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The compound features a benzofuran moiety linked to a cyclohexyl group and a pyrazole ring. The structural diversity provided by these components contributes to its biological activity. Pyrazole derivatives are known for their ability to modulate various biological pathways, including those involved in inflammation and cancer progression.
Anticancer Activity
Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research has shown that pyrazole compounds exhibit significant inhibitory effects on various cancer cell lines, primarily through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 26 | Induction of apoptosis |
| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | 0.39 | Autophagy induction |
| Novel pyrazole derivatives | MCF7 | 0.01 | Aurora-A kinase inhibition |
The compound has shown promising results in inhibiting the growth of A549 lung cancer cells, with an IC50 value of 26 µM, indicating its potential for further development as an anticancer agent .
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes them valuable in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
| Compound | Model | Effect |
|---|---|---|
| This compound | Mouse model | Reduced edema |
| 4-[3-substituted methyl-5-phenyl-1H-pyrazol-1-yl]benzenesulfonamides | Rat paw edema model | Inhibition of swelling |
The anti-inflammatory activity is attributed to the inhibition of key signaling pathways involved in inflammation, such as NF-kB and COX enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at various positions on the pyrazole and benzofuran rings can significantly affect potency and selectivity.
Key Findings:
- Substituents on the pyrazole ring enhance binding affinity to target proteins.
- The cyclohexyl group influences the lipophilicity and membrane permeability of the compound.
Case Studies
Several studies have evaluated the efficacy of pyrazole derivatives in vivo:
- Study on Lung Cancer Models: A study demonstrated that a derivative similar to this compound significantly reduced tumor size in A549 xenograft models, supporting its potential as an anticancer agent .
- Anti-inflammatory Efficacy: In a rat model of arthritis, administration of a related pyrazole compound resulted in decreased joint swelling and pain, showcasing its therapeutic potential in inflammatory conditions .
Q & A
Q. Advanced
- Salt formation : Synthesize hydrochloride or sodium salts via acid/base titration.
- Co-solvent systems : Use 10% DMSO + 20% Cremophor EL in saline for intraperitoneal administration .
- Prodrug design : Introduce phosphate esters at the carboxamide group for enhanced hydrophilicity .
How is target selectivity assessed against related enzymes?
Q. Advanced
- Pan-assay interference (PAINS) screening : Rule off-target effects via Redox Bioluminometric Assay (REMBRANDT).
- Kinome-wide profiling : Use kinase inhibitor databases to predict cross-reactivity (e.g., TRPML1/2 channels in structural analogs) .
- Crystallography : Resolve co-crystal structures with COX-2/HDAC to identify binding motifs .
What methods evaluate metabolic stability?
Q. Advanced
- Liver microsome assays : Incubate with rat/human microsomes and quantify parent compound loss via LC-MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- Structural modifications : Replace metabolically labile groups (e.g., methyl on cyclohexyl) with deuterated analogs .
How is toxicity profiled during preclinical development?
Q. Advanced
- In silico prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks.
- In vitro assays : Measure cytotoxicity in HepG2 cells (MTT assay) and hERG channel inhibition (patch-clamp) .
- In vivo acute toxicity : Dose escalation in mice (OECD 423) with histopathological analysis post-mortem .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
